1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide
Description
Properties
IUPAC Name |
2,2-difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKNJNHCHXGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves the incorporation of the difluoroethyl group into the molecule. One common method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles such as thiols, amines, and alcohols . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the reagent, with the reaction proceeding via a ligand coupling mechanism .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of hypervalent iodine reagents and optimized reaction conditions can facilitate the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The difluoroethyl group can undergo electrophilic substitution reactions, particularly with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . Reaction conditions often involve the use of solvents like acetonitrile (MeCN) and bases such as cesium carbonate (Cs2CO3) at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, difluoroethylated thiophenol can be obtained when thiophenol is used as the nucleophile .
Scientific Research Applications
Neuropharmacology
Research indicates that 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide exhibits significant pharmacological activity as an agonist for muscarinic receptors M1 and M4. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. By modulating cholinergic signaling pathways, this compound may offer therapeutic benefits for these disorders .
Drug Development
The compound's unique structure allows for modifications that can enhance its efficacy or reduce toxicity during drug development processes. Its interaction with neurotransmitter receptors positions it as a candidate for further investigation in the development of new therapeutic agents targeting cognitive disorders .
Comparative Analysis with Related Compounds
To better understand the positioning of this compound within medicinal chemistry, a comparative analysis with similar compounds can be beneficial:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Azaspiro[2.5]octan-6-carboxylic acid | Structure | Lacks fluorine; simpler structure |
| N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide | Structure | Cyclohexyl substitution; similar receptor activity |
| 2-[4-(trifluoroethoxycarbonyl)pyrrolidin-2-yl]-6-azaspiro[3.4]octane | Structure | Different spirocyclic structure; varied biological activity |
The uniqueness of this compound lies in its specific combination of a naphthyl moiety with a difluoromethyl group on a spirocyclic framework, influencing its binding affinity and selectivity towards muscarinic receptors compared to other similar compounds .
Mechanism of Action
The mechanism of action of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, enhancing its affinity and specificity for drug targets . The presence of the naphthalene moiety and spirocyclic structure further contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Captopril: A drug that incorporates a difluoroethyl group for enhanced stability and efficacy.
Normorphine: Another example of a compound with a difluoroethyl group used in medicinal chemistry.
Mefloquine: A drug that benefits from the incorporation of fluorinated groups for improved pharmacokinetic properties.
Uniqueness
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is unique due to its combination of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide, often referred to as a novel azaspiro compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 330.37 g/mol. Its structure features a spirocyclic framework that is believed to play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs, which are pivotal in numerous physiological processes. Its difluoro group enhances binding affinity to certain receptors, potentially influencing signaling pathways related to pain perception and inflammation .
- Enzyme Inhibition : Studies suggest that the azaspiro structure allows for significant interactions with enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation is a factor .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antinociceptive Effects : Preliminary studies have shown that this compound may reduce pain responses in animal models, suggesting potential applications in pain management therapies.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further investigation in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Pain Modulation :
-
Inflammation Research :
- In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism where the compound may attenuate inflammatory responses at the cellular level.
-
Binding Affinity Studies :
- Molecular docking studies have shown that this compound has a high binding affinity for certain GPCRs involved in nociceptive pathways, supporting its role as a potential therapeutic agent for pain relief.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Azaspiro | Antinociceptive, anti-inflammatory | GPCR modulation, enzyme inhibition |
| Other Azaspiro Derivatives | Varied | Limited studies available | Varies |
| Traditional NSAIDs | Non-cyclic | Anti-inflammatory | COX inhibition |
Q & A
Q. What synthetic strategies are recommended for constructing the 6-azaspiro[2.5]octane core in this compound?
The spirocyclic core can be synthesized via intramolecular cyclization of a pre-functionalized cyclohexane derivative. Key steps include:
- Boc-protection of the azetidine or pyrrolidine precursor to stabilize the amine during ring closure (e.g., tert-butyl carbamate intermediates, as seen in related spiro compounds ).
- Spiroannulation using difluorinated ketones or aldehydes to introduce the 1,1-difluoro moiety, followed by deprotection and carboxamide formation .
- Purification via preparative HPLC or column chromatography to isolate the spirocyclic product.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- X-ray crystallography (using SHELX programs for refinement ) to confirm the spirocyclic conformation and fluorine positioning.
- NMR spectroscopy (¹⁹F and ¹H) to verify difluoro substitution and naphthalenylmethyl integration .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation, particularly to distinguish between potential diastereomers .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- LC-MS/MS with a C18 column and acetonitrile/water gradient elution, optimized for the compound’s hydrophobicity (logP ~3.5, estimated from structural analogs ).
- Internal standards : Isotopically labeled analogs (e.g., deuterated naphthalene or fluorine-substituted spirocycles) to improve quantification accuracy .
Advanced Research Questions
Q. How does the naphthalen-1-ylmethyl group influence target binding compared to other aryl substituents?
- Computational docking studies (e.g., using AutoDock Vina) reveal that the naphthalenyl group enhances hydrophobic interactions with aromatic residues in target proteins (e.g., EP4 receptor binding pockets, as seen in structurally related EP4 antagonists ).
- Comparative SAR studies can be conducted by synthesizing analogs with biphenyl, benzyl, or substituted naphthalene groups to assess binding affinity shifts .
Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?
- Degradation studies (pH 1–9, 37°C) show that the spirocyclic core resists ring-opening due to steric hindrance from the difluoro groups, while the carboxamide linkage remains stable up to pH 7.4 .
- Metabolite profiling (e.g., liver microsome assays) identifies primary oxidation sites at the naphthalene methylene bridge, suggesting susceptibility to CYP3A4-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
